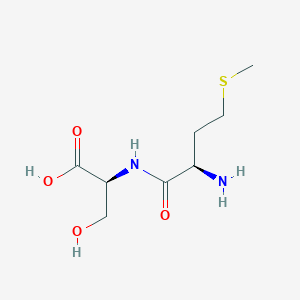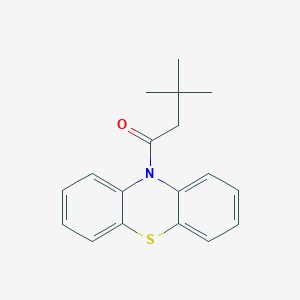
D-Methionyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Methionyl-L-serine: is a dipeptide composed of D-methionine and L-serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-L-serine typically involves the coupling of D-methionine and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the individual amino acids, followed by enzymatic or chemical coupling. This method can be more environmentally friendly and cost-effective compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: D-Methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl group in the serine residue can participate in substitution reactions, such as esterification or phosphorylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of activating agents like carbodiimides for esterification or phosphoramidites for phosphorylation.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced forms of the compound, though less common.
Substitution: Esterified or phosphorylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Methionyl-L-serine is used in the study of peptide chemistry and the development of peptide-based drugs. Its unique stereochemistry makes it a valuable model compound for understanding peptide interactions and stability.
Biology: In biological research, this compound can be used to study protein synthesis and degradation pathways. It serves as a substrate for various enzymes, providing insights into enzyme specificity and activity.
Medicine: The compound has potential applications in the development of therapeutic peptides. Its stability and bioavailability make it a candidate for drug design, particularly in targeting specific receptors or enzymes.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules. Its synthesis and modification can lead to the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of D-Methionyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in methylation reactions, while the serine residue can be involved in phosphorylation or other post-translational modifications. These interactions can modulate the activity of proteins and enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
L-Methionyl-L-serine: Similar in structure but differs in the stereochemistry of the methionine residue.
D-Methionyl-D-serine: Both residues are in the D-configuration, affecting its biological activity and interactions.
L-Methionyl-D-serine:
Uniqueness: D-Methionyl-L-serine is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its stability. This makes it a valuable compound for studying stereochemical effects in peptides and for developing stereospecific drugs and materials.
Eigenschaften
CAS-Nummer |
656811-59-5 |
|---|---|
Molekularformel |
C8H16N2O4S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6+/m1/s1 |
InChI-Schlüssel |
WEDDFMCSUNNZJR-RITPCOANSA-N |
Isomerische SMILES |
CSCC[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)


![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)


![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)

![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
